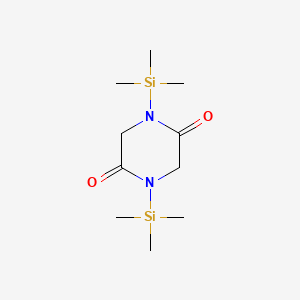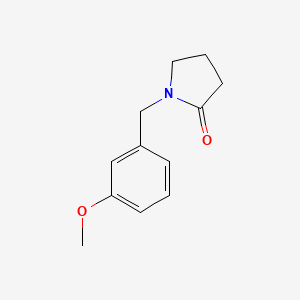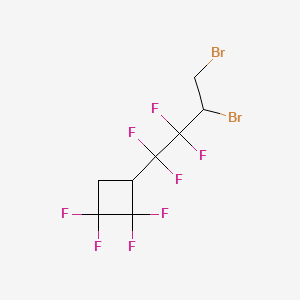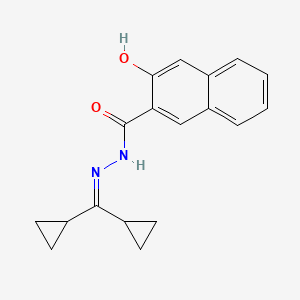![molecular formula C5H8N8 B14162064 (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine CAS No. 3438-78-6](/img/structure/B14162064.png)
(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine is a chemical compound that belongs to the class of imidazo[4,5-d]pyridazines This compound is characterized by the presence of hydrazine groups attached to the imidazo[4,5-d]pyridazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with hydrazine derivatives in the presence of a suitable catalyst. The reaction conditions often include refluxing in a polar solvent such as methanol or ethanol .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-d]pyridazine derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydrazine groups may play a crucial role in binding to the active sites of these targets, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Imidazo[4,5-b]pyridine: Known for its GABA A receptor agonist activity.
Imidazo[4,5-c]pyridine: Exhibits proton pump inhibitor properties.
Pyridazine and Pyridazinone Derivatives: Known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Uniqueness: (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine is unique due to the presence of two hydrazine groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
3438-78-6 |
|---|---|
Formule moléculaire |
C5H8N8 |
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine |
InChI |
InChI=1S/C5H8N8/c6-10-4-2-3(9-1-8-2)5(11-7)13-12-4/h1H,6-7H2,(H,8,9)(H,10,12)(H,11,13) |
Clé InChI |
LLARNWRSIYPPMR-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=NN=C2NN)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14161985.png)
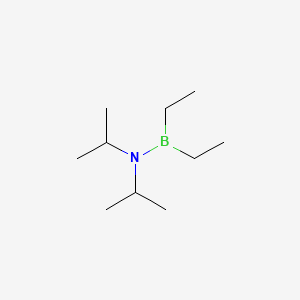
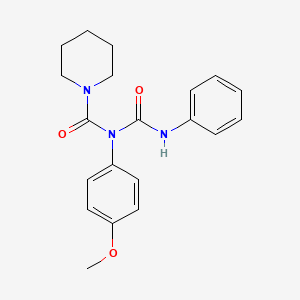
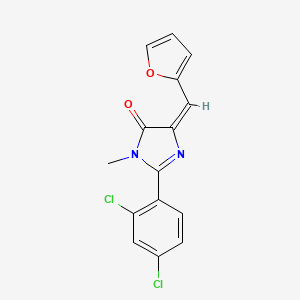
![5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine](/img/structure/B14161997.png)
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[4-(3-chloro-1H-indazol-1-yl)-2-fluorophenyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B14162001.png)
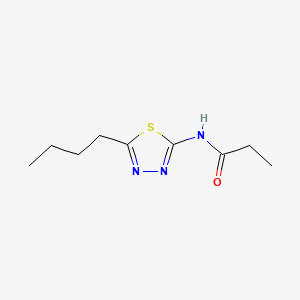
![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14162014.png)
